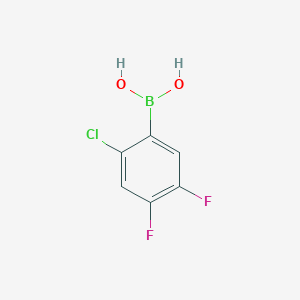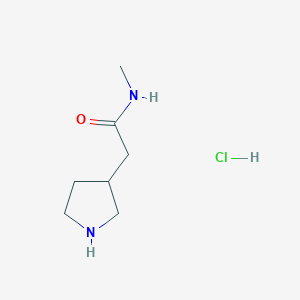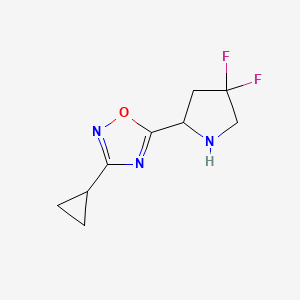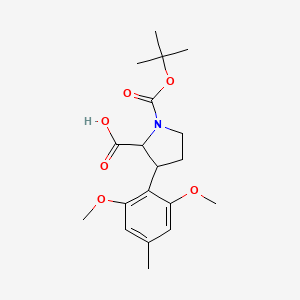
2-Chlor-4,5-difluorphenylboronsäure
Übersicht
Beschreibung
2-Chloro-4,5-difluorobenzoic acid is an important intermediate in medicinal compounds and pesticides . It is also used as a reagent in Suzuki-Miyaura coupling reactions .
Synthesis Analysis
The Suzuki-Miyaura (SM) cross-coupling reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction . This reaction is used in the synthesis of 2-Chloro-4,5-difluorophenylboronic acid .Molecular Structure Analysis
The molecular weight of 2-Chloro-4,5-difluorophenylboronic acid is 192.36 . The IUPAC name is 2-chloro-4,5-difluorophenylboronic acid .Chemical Reactions Analysis
2-Chloro-4,5-difluorobenzoic acid is an important intermediate in the synthesis of medicinal compounds and pesticides . It is also used in Suzuki-Miyaura coupling reactions .Physical And Chemical Properties Analysis
2-Chloro-4,5-difluorophenylboronic acid is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Diese Verbindung wird häufig in Suzuki-Miyaura-Kreuzkupplungsreaktionen eingesetzt . Diese Reaktion ist eine Art palladiumkatalysierter Kreuzkupplungsprozess, der die Bildung von Kohlenstoff-Kohlenstoff-Bindungen durch die Reaktion von Organoborverbindungen mit organischen Halogeniden oder Pseudohalogeniden ermöglicht.
2. Herstellung von selektiven Sphingosinphosphat-Rezeptorantagonisten 2-Chlor-4,5-difluorphenylboronsäure kann zur Herstellung von selektiven Sphingosinphosphat-Rezeptorantagonisten verwendet werden . Diese Antagonisten sind auf dem Gebiet der Immunologie und Neurowissenschaften wichtig.
Endgruppenabdeckung
Diese Verbindung kann zur Endgruppenabdeckung verwendet werden . Dieser Prozess wird häufig in der Polymerchemie verwendet, um eine weitere Polymerisation zu verhindern oder die Eigenschaften der Polymerenden zu modifizieren.
4. Phosphoreszierender Sensor für biologisch mobiles Zink Es kann bei der Entwicklung von phosphoreszierenden Sensoren für biologisch mobiles Zink verwendet werden . Dies ist in der biologischen und medizinischen Forschung wichtig, da Zink eine entscheidende Rolle bei zahlreichen biologischen Prozessen spielt.
Blaugrüne phosphoreszierende OLEDs
this compound kann bei der Herstellung von blaugrünen phosphoreszierenden OLEDs verwendet werden . OLEDs (Organic Light Emitting Diodes) werden häufig in der Displaytechnologie eingesetzt.
Synthese anderer chemischer Verbindungen
Diese Verbindung kann auch als Ausgangsmaterial oder Zwischenprodukt bei der Synthese anderer chemischer Verbindungen verwendet werden . Seine einzigartige Struktur und Reaktivität machen es zu einem wertvollen Werkzeug auf dem Gebiet der synthetischen Chemie.
Wirkmechanismus
- The primary target of 2-Chloro-4,5-difluorophenylboronic acid is the palladium (Pd) metal catalyst in Suzuki–Miyaura (SM) cross-coupling reactions .
- In SM coupling, oxidative addition occurs with electrophilic organic groups, where Pd becomes oxidized by donating electrons to form a new Pd–C bond. However, transmetalation involves nucleophilic organic groups transferred from boron to palladium .
Target of Action
Safety and Hazards
Eigenschaften
IUPAC Name |
(2-chloro-4,5-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF2O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMGFPOBSXTDFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1801916-39-1 | |
| Record name | 2-chloro-4,5-difluorophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride](/img/structure/B1469852.png)
![3-Methoxy-4-[2-(1-piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1469855.png)


![[4-(3-Methoxyphenyl)-3-pyrrolidinyl]methanol](/img/structure/B1469861.png)



![3-Methoxy-4-[2-(1-pyrrolidinyl)ethoxy]benzaldehyde oxalate](/img/structure/B1469867.png)



![[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride](/img/structure/B1469872.png)
